Naproxen Glucuronide

概要

説明

Naproxen Glucuronide is a metabolite of Naproxen, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain, inflammation, and fever. Naproxen is metabolized in the liver, where it undergoes glucuronidation to form this compound. This process involves the conjugation of Naproxen with glucuronic acid, resulting in a more water-soluble compound that can be excreted via the kidneys .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Naproxen Glucuronide typically involves the enzymatic reaction of Naproxen with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where Naproxen and UDPGA are introduced along with UGT enzymes. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified using chromatographic techniques to remove any unreacted Naproxen and other impurities .

化学反応の分析

Types of Reactions: Naproxen Glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis involves the cleavage of the glucuronide bond, releasing free Naproxen and glucuronic acid. Transacylation can lead to the formation of different positional isomers of this compound .

Common Reagents and Conditions:

Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Transacylation: This reaction can occur spontaneously under physiological conditions or can be catalyzed by enzymes.

Major Products:

Hydrolysis: Produces free Naproxen and glucuronic acid.

Transacylation: Results in various positional isomers of this compound.

科学的研究の応用

Metabolic Pathways

Naproxen undergoes extensive hepatic metabolism primarily through glucuronidation, a Phase II metabolic process. The primary isoforms of UDP-glucuronosyltransferases (UGTs) involved in this process include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. These enzymes facilitate the conversion of naproxen into its acyl glucuronide form, which is crucial for its excretion and overall pharmacological efficacy .

Key Findings on Glucuronidation Kinetics

- Kinetic Parameters : Studies have demonstrated that naproxen acyl glucuronidation exhibits biphasic kinetics with varying affinities. The high-affinity component has a Michaelis-Menten constant () around 29 µM, while the low-affinity component shows a of approximately 473 µM .

- Enzyme Specificity : Notably, UGT2B7 displays significant activity towards naproxen with an apparent of 72 µM, indicating its importance in the metabolic pathway .

Therapeutic Implications

Naproxen is widely used for managing conditions such as rheumatoid arthritis, osteoarthritis, and acute pain due to its anti-inflammatory properties. The formation of naproxen glucuronide is essential for reducing systemic exposure to the parent drug and mitigating potential side effects associated with prolonged NSAID use .

Clinical Relevance

- Drug-Induced Liver Injury : Research has indicated that metabolites like this compound can sometimes contribute to hepatotoxicity. For instance, studies have shown that acyl glucuronides can form covalent adducts with proteins, potentially leading to adverse reactions .

- Monitoring Drug Interactions : Given the role of this compound in drug metabolism, understanding its interactions with other medications is crucial for preventing adverse effects and optimizing therapeutic outcomes .

Case Study 1: Drug-Induced Liver Disease

A significant case study highlighted the role of this compound in drug-induced liver disease. In this instance, patients exhibited elevated liver enzymes following prolonged use of naproxen. Subsequent analysis revealed that the acyl glucuronide metabolite was implicated in hepatotoxicity due to its ability to bind covalently to hepatic proteins .

Case Study 2: Pharmacokinetic Variability

Another study investigated the pharmacokinetic variability of naproxen and its metabolites among different populations. It was found that genetic polymorphisms affecting UGT enzyme activity led to significant differences in the formation of this compound among individuals. This variability underscores the importance of personalized medicine approaches when prescribing NSAIDs like naproxen .

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Metabolite | This compound |

| Primary Enzymes | UGT1A1, UGT1A3, UGT2B7 |

| Kinetic Profile | Biphasic kinetics; values: High-affinity ~29 µM; Low-affinity ~473 µM |

| Clinical Relevance | Potential hepatotoxicity; important for monitoring drug interactions |

| Case Studies | Drug-induced liver injury; pharmacokinetic variability |

作用機序

Naproxen Glucuronide exerts its effects primarily through its parent compound, Naproxen. Naproxen inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The glucuronidation of Naproxen to form this compound enhances its excretion, thereby regulating its concentration and activity in the body .

類似化合物との比較

- Ibuprofen Glucuronide

- Diclofenac Glucuronide

- Ketoprofen Glucuronide

Comparison: Naproxen Glucuronide is unique in its metabolic stability and the specific enzymes involved in its formation. Unlike Ibuprofen and Diclofenac, which form both acyl and phenolic glucuronides, Naproxen primarily forms acyl glucuronide. This specificity can influence the pharmacokinetics and potential side effects of the drug .

This compound stands out due to its well-characterized metabolic pathway and its significant role in the excretion of Naproxen, making it a valuable compound for research and therapeutic applications.

生物活性

Naproxen glucuronide, primarily the acyl glucuronide of naproxen, is a significant metabolite formed during the metabolism of the nonsteroidal anti-inflammatory drug (NSAID) naproxen. Understanding its biological activity is crucial for evaluating both therapeutic effects and potential adverse reactions. This article synthesizes findings from various studies, presenting data tables, case studies, and detailed research results regarding the biological activity of this compound.

Metabolism and Formation

Naproxen undergoes extensive hepatic metabolism, primarily through glucuronidation , which is facilitated by UDP-glucuronosyltransferases (UGTs). The main UGT isoforms involved in the formation of this compound include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. The acyl glucuronidation process is characterized by biphasic kinetics, indicating the involvement of multiple enzymatic pathways.

Kinetic Parameters

The kinetic parameters for naproxen glucuronidation have been studied extensively. The following table summarizes key findings regarding the Michaelis-Menten kinetics observed in human liver microsomes:

| Parameter | Value (µM) |

|---|---|

| High-affinity | 29 ± 13 |

| Low-affinity | 473 ± 108 |

| Apparent (UGT2B7) | 72 |

These values indicate that UGT2B7 plays a significant role in the metabolic pathway of naproxen, with high-affinity interactions suggesting efficient processing under physiological conditions .

Biological Activity and Pharmacological Effects

This compound exhibits both direct and indirect pharmacological activities. While it is primarily considered an inactive metabolite in terms of analgesic effects, it can influence the pharmacokinetics and pharmacodynamics of naproxen itself.

Case Studies on Adverse Effects

Several case studies highlight the potential adverse effects associated with naproxen and its metabolites. For instance:

- Case 1 : A 57-year-old male developed thrombocytopenia after 10 days on naproxen for plantar fasciitis. His platelet count normalized after discontinuation and treatment with prednisone.

- Case 2 : A 56-year-old male experienced severe thrombocytopenia and gastrointestinal bleeding after prolonged use of naproxen for knee pain. Similar to Case 1, his condition improved post-treatment with prednisone.

- Case 3 : A 71-year-old male on naproxen for rheumatoid arthritis presented with petechial hemorrhages and low platelet counts but recovered following cessation of the drug .

These cases suggest that while this compound may not directly cause adverse effects, its role as a metabolite in the context of immune reactions warrants further investigation.

Reactive Properties

Research has indicated that naproxen acyl glucuronide can react with various biomolecules. A study compared the reactivity of naproxen acyl glucuronide with its CoA thioester counterpart. It was found that:

- Naproxen CoA thioester exhibited approximately 100-fold higher reactivity towards glutathione than naproxen acyl glucuronide.

- The formation of conjugates with human serum albumin (HSA) was significantly greater for CoA metabolites compared to glucuronides .

This suggests that while this compound may be less reactive than its CoA counterpart, it still possesses potential interactions that could lead to toxicological implications.

Pharmacokinetics

The pharmacokinetics of naproxen and its metabolites have been extensively studied. Following administration, approximately 50.8% of an administered dose is excreted as naproxen acyl glucuronide in urine. The half-life of naproxen averages around 24.7 hours , indicating prolonged systemic exposure to both the parent compound and its metabolites .

Excretion Profile

The excretion profile for naproxen metabolites can be summarized as follows:

| Metabolite | Percentage Excreted (%) |

|---|---|

| Naproxen acyl glucuronide | 50.8 |

| Isomerized conjugate | 6.5 |

| O-desmethylnaproxen acyl glucuronide | 14.3 |

This data underscores the significance of glucuronidation in the elimination pathway of naproxen and highlights potential variations in individual metabolic responses .

特性

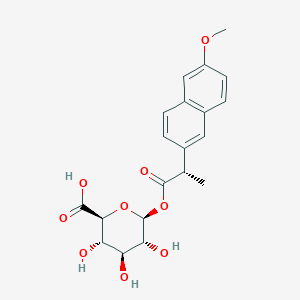

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIELLXTVJOKM-ODXKUVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962092 | |

| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41945-43-1 | |

| Record name | Naproxen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(6-Methoxynaphthalen-2-yl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41945-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naproxen glucuronide, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2P2M6J3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the major metabolic pathway of naproxen glucuronide in rats?

A1: Hydrolysis is the major process leading to the elimination of R-naproxen glucuronide in rats, rather than biliary excretion. []

Q2: Are there differences in the metabolic disposition of the two diastereomers of this compound?

A2: Yes, research has shown that R-naproxen glucuronide is more labile than S-naproxen glucuronide both in vivo and in vitro. This difference results in a larger plasma area under the curve (AUC) ratio of naproxen to this compound for the R-glucuronide. []

Q3: Can the rat be considered a suitable model for studying the disposition of this compound?

A3: The rat may not be an adequate model for studying the disposition of acyl glucuronides in certain situations. This is because the metabolic disposition, and potentially the toxicities, of diastereomeric metabolites of chiral drugs can differ significantly even when individual diastereomers have similar apparent clearances. []

Q4: Which animal species exhibits a urinary metabolic profile of naproxen that is most similar to that of humans?

A4: The guinea pig and mouse demonstrate the closest urinary metabolic profiles to that of humans in terms of naproxen metabolism. []

Q5: What is the effect of probenecid on naproxen metabolism?

A5: Probenecid significantly alters the half-life, renal clearance, and metabolism of naproxen. It inhibits this compound formation and reduces the renal clearance of naproxen. [] This results in higher steady-state plasma levels of naproxen and increased formation of the 6-O-desmethylnaproxen metabolite. []

Q6: Can this compound be directly oxidized by cytochrome P450 enzymes?

A6: Yes, similar to steroid sulfates, this compound can undergo direct oxidation by cytochrome P450 enzymes. [, ]

Q7: Which cytochrome P450 isoform has been specifically implicated in the oxidation of estradiol-17β-glucuronide?

A7: CYP2C8 has been identified as the specific cytochrome P450 isoform responsible for the oxidation of estradiol-17β-glucuronide to 2-hydroxy-estradiol-17β-glucuronide. [, ] This reaction has been observed in both human liver microsomal preparations and heterologously expressed cytochrome P450 isoforms. [, ]

Q8: How does the structure of chemically bonded C18 phases influence the HPLC separation of this compound diastereoisomers?

A8: HPLC separation of this compound diastereoisomers is affected by the structure and coverage density of chemically bonded C18 phases. Good and reproducible separation results were obtained using materials with monomeric C18 CBP structure and high coverage density. []

Q9: What is the potential clinical relevance of understanding the interaction between this compound and drug transporters?

A9: Understanding the interactions of this compound with drug transporters, such as OAT3, MRP2, and MRP4, is crucial as these interactions can potentially lead to drug-drug interactions and impact the pharmacokinetics and efficacy of co-administered medications. []

Q10: Can naproxen metabolites trigger immune thrombocytopenia?

A10: Yes, metabolites of naproxen, specifically this compound, have been identified as sensitizing agents in cases of drug-induced immune thrombocytopenia. Antibodies reactive with normal platelets in the presence of this compound have been detected in affected patients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。